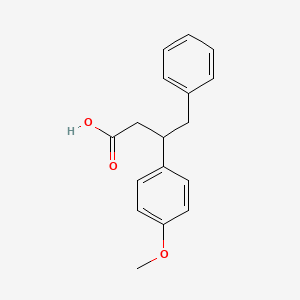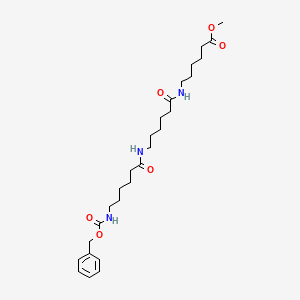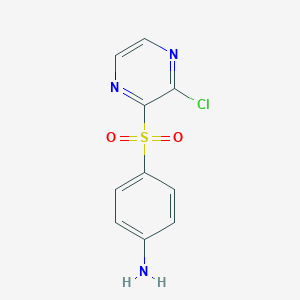
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline is an organic compound with the molecular formula C10H8ClN3O2S. It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability at room temperature and its solubility in organic solvents like dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloropyrazin-2-yl)sulfonyl)aniline typically involves the reaction of 4-amino-2-(trimethoxysilyl)benzenesulfonic acid with 3-chloropyrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-((3-Chloropyrazin-2-yl)sulfonyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclin-dependent kinase 2, which plays a role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
4-((6-Chloropyrazin-2-yl)amino)benzenesulfonamide: Similar structure but different functional groups.
4-(3-Chloropyrazin-2-yl)morpholine: Contains a morpholine ring instead of an aniline group
Uniqueness
4-((3-Chloropyrazin-2-yl)sulfonyl)aniline is unique due to its specific combination of a pyrazine ring and a sulfonyl aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8ClN3O2S |
|---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
4-(3-chloropyrazin-2-yl)sulfonylaniline |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-10(14-6-5-13-9)17(15,16)8-3-1-7(12)2-4-8/h1-6H,12H2 |
InChI Key |
FNUHIPZGJTYGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


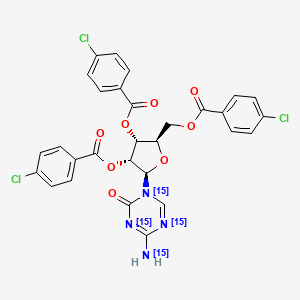




![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
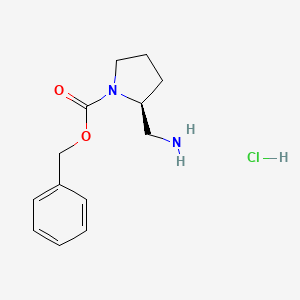
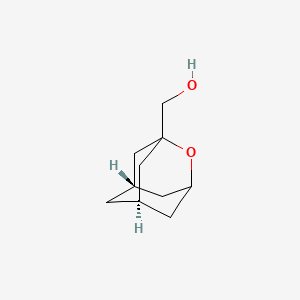
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
